4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemistry, and material science. The compound features a pyrazoline ring fused with a benzonitrile moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with benzaldehyde to form the corresponding hydrazone, which is then cyclized to produce the pyrazoline ring. The reaction conditions often involve the use of acidic or basic catalysts and can be carried out under reflux conditions in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or flow chemistry techniques. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents on the nitrogen atoms.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and halogenated aromatic compounds .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of acetylcholinesterase is believed to occur through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels, which can have neuroprotective effects
Properties
CAS No. |
61447-67-4 |
---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzonitrile |
InChI |
InChI=1S/C16H13N3/c17-12-13-6-8-15(9-7-13)19-11-10-16(18-19)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
ZAVQFGJWZWZNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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